![molecular formula C24H20FN7O3 B6563668 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide CAS No. 1007172-80-6](/img/structure/B6563668.png)
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Breast Cancer Activity
The synthesized compound demonstrates promising anti-breast cancer properties. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. ERα plays a crucial role in breast cancer development, making this compound a potential candidate for further investigation in breast cancer therapy .
Antimicrobial Applications
Pyrazoles and their derivatives are known for their antimicrobial activity. This compound could be explored as an antimicrobial agent against various pathogens. Further studies are needed to assess its efficacy and specificity .
Anti-Inflammatory Potential
Given the importance of anti-inflammatory agents in managing various diseases, including autoimmune disorders, investigating the anti-inflammatory effects of this compound could be valuable. Its molecular structure suggests potential interactions with inflammatory pathways .
Antioxidant Properties
Pyrazoles are also recognized for their antioxidant activity. This compound may contribute to scavenging free radicals and protecting cells from oxidative stress. Detailed studies are necessary to validate its antioxidant potential .
Cytotoxicity and Anti-Tumor Effects
Exploring the cytotoxicity and anti-tumor properties of this compound is essential. Its unique structure may influence cancer cell viability and growth. In vitro and in vivo experiments can shed light on its efficacy .
Analgesic Function
Pyrazoles have been investigated for their analgesic properties. This compound could potentially modulate pain pathways, making it relevant for pain management research .
Hepatic Cancer (HePG-2) Agents
Considering the reported activity of pyrazoles against hepatic cancer cell lines, further studies could explore its potential as an anti-hepatic cancer agent .
Cyclooxygenase-2 (COX-2) Inhibition
Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity. Investigating whether this compound inhibits COX-2, an enzyme associated with inflammation, could be valuable .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Safety and Hazards
特性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O3/c1-14-10-21(29-24(33)15-4-9-19(34-2)20(11-15)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-7-5-16(25)6-8-17/h4-13H,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHNEBIOUDFLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。